5-Bromobenzofuran-3-carbaldehyde
CAS No.:
Cat. No.: VC16689490
Molecular Formula: C9H5BrO2
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H5BrO2 |
---|---|
Molecular Weight | 225.04 g/mol |
IUPAC Name | 5-bromo-1-benzofuran-3-carbaldehyde |
Standard InChI | InChI=1S/C9H5BrO2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-5H |
Standard InChI Key | VILXERCFVATELQ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1Br)C(=CO2)C=O |
Introduction
5-Bromobenzofuran-3-carbaldehyde is a heterocyclic compound belonging to the benzofuran family. It features a fused benzene and furan ring structure with a bromine atom at the 5-position and an aldehyde functional group at the 3-position. This unique substitution pattern enhances its chemical reactivity and potential biological activity, making it a compound of interest in organic synthesis and medicinal chemistry.
Synthesis Methods
The synthesis of 5-Bromobenzofuran-3-carbaldehyde typically involves several steps, including the bromination of benzofuran followed by formylation. A common procedure involves refluxing benzofuran with bromine in dichloromethane, followed by treatment with a formylating agent under acidic conditions. Careful control of reaction conditions, such as temperature and reaction time, is crucial to obtain a high yield of the desired product.
Biological Activity and Potential Applications
5-Bromobenzofuran-3-carbaldehyde exhibits potential biological activities, including antiproliferative effects against cancer cell lines. Derivatives of benzofuran compounds are known for their diverse pharmacological properties, which make them promising candidates for drug development. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Biological Activity | Description |
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Antiproliferative Effects | Inhibits cancer cell growth |
Enzyme Inhibition | Potential to inhibit certain enzymes or receptors |
Antimicrobial Activity | Some benzofuran derivatives show antimicrobial properties |
Research Findings and Future Directions
Research on 5-Bromobenzofuran-3-carbaldehyde is ongoing, focusing on its potential as a lead compound in drug discovery and development. The unique structural features imparted by the bromine atom and the aldehyde group enhance its reactivity and binding affinity to various molecular targets, which is crucial for its potential therapeutic applications.
Benzofuran derivatives, in general, have been explored for their antimicrobial and anticancer activities. For instance, benzofuran-3-carbohydrazide derivatives have shown promising antimycobacterial and antifungal activities . Further studies are needed to fully elucidate the mechanisms of action and to explore the compound's potential in different therapeutic areas.
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